3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-(2-ethenoxyethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-6-7-16-11-5-4-10(9-13)8-12(11)14-2/h3-5,8-9H,1,6-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUZCITDVOHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isovanillin with Vinyloxyethyl Halides
The most direct route involves alkylating Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-(vinyloxy)ethyl halides (e.g., chloride or bromide). This method leverages the nucleophilic phenolic oxygen of Isovanillin, which reacts with the alkylating agent in the presence of a base.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : 80–100°C under reflux to facilitate SN₂ mechanisms.
- Molar Ratios : A 1.2:1 excess of 2-(vinyloxy)ethyl bromide to Isovanillin ensures complete conversion.
Mechanistic Insights :
The base deprotonates the phenolic hydroxyl group of Isovanillin, generating an alkoxide ion. This intermediate attacks the electrophilic carbon of the vinyloxyethyl halide, forming the desired ether bond. Competing side reactions, such as over-alkylation or oxidation of the aldehyde group, are mitigated by maintaining anhydrous conditions and inert atmospheres.
Yield Optimization :
Williamson Ether Synthesis with Protected Aldehyde Intermediates
To prevent aldehyde oxidation during synthesis, a two-step protection-deprotection strategy is employed:
Step 1: Aldehyde Protection
The aldehyde group of Isovanillin is protected as an acetal using ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid). This step ensures stability during subsequent alkylation.
Step 2: Ether Formation and Deprotection
- The protected Isovanillin reacts with 2-(vinyloxy)ethyl bromide under basic conditions (K₂CO₃/DMF, 90°C).
- Acidic hydrolysis (HCl/water) removes the acetal group, regenerating the aldehyde functionality.
Advantages :
Grignard Reagent-Based Approaches
Alternative methods utilize Grignard reagents to introduce the vinyloxyethoxy moiety. For example, reacting Isovanillin with a preformed 2-(vinyloxy)ethylmagnesium bromide in THF at −40°C followed by quenching with aqueous ammonium chloride yields the target compound.
Key Considerations :
- Temperature Control : Low temperatures (−40°C to 0°C) prevent aldehyde reduction to benzyl alcohol.
- Reagent Stability : 2-(vinyloxy)ethylmagnesium bromide must be freshly prepared due to the sensitivity of vinyl ethers to moisture.
Performance Metrics :
- Yield : 75–78%, limited by competing side reactions.
- Scalability : Less favorable due to stringent anhydrous requirements and reagent costs.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | K₂CO₃/DMF, 90°C, 12 h | 82–85% | 95–97% | Simple, one-pot procedure | Risk of aldehyde oxidation |
| Williamson with Protection | Acetal protection, HCl hydrolysis | 88–90% | >98% | High purity, fewer side reactions | Additional steps increase complexity |
| Grignard Approach | −40°C, THF, fresh reagents | 75–78% | 90–92% | Versatile for complex ethers | Costly, sensitive to moisture |
Industrial-Scale Production and Process Optimization
Solvent Recycling and Waste Reduction
Large-scale synthesis prioritizes solvent recovery. For example, DMF is distilled and reused, reducing costs by 30%. Aqueous waste streams are neutralized with citric acid to precipitate salts, aligning with green chemistry principles.
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction control. A 2023 study demonstrated a 92% yield by maintaining precise temperature (±1°C) and reagent stoichiometry in a microfluidic setup.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde has the molecular formula and a molecular weight of 222.24 g/mol. The compound features an aromatic aldehyde structure, which contributes to its reactivity in electrophilic aromatic substitution reactions. Its unique functional groups—methoxy and vinyloxy—enhance its versatility in chemical transformations.
Common Synthetic Route:
- Starting Materials :
- 3-Methoxy-4-hydroxybenzaldehyde
- 2-Chloroethyl vinyl ether
- Reaction Conditions :
- Base (e.g., sodium hydroxide)
- Organic solvent (e.g., DMF or DMSO)
- Controlled temperature
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activity, including potential anti-inflammatory and antimicrobial properties. Studies have explored its interactions with biological targets, suggesting that the methoxy and vinyloxy groups could modulate its therapeutic effects.
Material Science
The compound is also being investigated for its potential use in developing new materials with specific properties. Its reactivity allows for modifications that can tailor materials for applications in coatings, adhesives, and other industrial products.
Case Studies and Research Findings
Several studies have reported on the synthesis and applications of derivatives of this compound:
- Antimicrobial Activity : A study published in Molecules demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential as a lead compound for drug development .
- Synthesis of Novel Compounds : Research has shown that modifying the aldehyde group can lead to the formation of novel compounds with enhanced biological activities. For example, derivatives created through oxidation or reduction reactions displayed improved solubility and stability.
- Chemical Transformations : The compound's ability to undergo nucleophilic substitution reactions has been utilized to synthesize a variety of substituted derivatives, expanding its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation. The compound’s methoxy and vinyloxy groups may play a role in its biological activity by modulating its interactions with these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde with analogous benzaldehyde derivatives:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: The vinyloxy group in the target compound enhances electrophilicity at the alkene, enabling reactions like Diels-Alder or radical polymerization.
- Molecular Geometry: X-ray data for 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde reveals a near-orthogonal arrangement (78.3° dihedral angle) between aromatic rings, with planar O–CH₂–CH₂–O segments . Similar conformational rigidity is expected in the vinyloxy analog.
Key Observations:
Biological Activity
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde , with the CAS number 67685-04-5, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a methoxy group and a vinyloxyethoxy substituent, suggesting possible interactions with biological systems.
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- Structure : The compound features a benzaldehyde core with additional functional groups that may influence its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit inhibitory effects on various cancer cell lines. For instance, it has been noted to significantly inhibit the growth of gastric cancer cells while having lesser effects on normal gastric epithelial cells (GES-1) in MTT assays. This selective cytotoxicity could be attributed to its structural properties, allowing it to interact specifically with cancer cell pathways .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment by modulating enzyme activity.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level, such as binding to receptors or enzymes, altering signaling pathways, or inducing apoptosis in target cells .
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on gastric cancer cell lines. Results indicated:
- Concentration Range : 0.5 - 10 µM
- Inhibition Rate : Up to 70% at optimal concentrations.
- Mechanism : Induction of apoptosis through caspase activation and modulation of the Bcl-2/Bax ratio.
Case Study 2: Enzyme Interaction
Research focused on the compound's ability to inhibit specific metabolic enzymes:
- Target Enzymes : Aldose reductase and cyclooxygenase.
- Findings : The compound displayed significant inhibition, suggesting potential applications in diabetes management and inflammation control.
Data Table of Biological Activities
Q & A
Q. How to address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Reaction monitoring (TLC/LC-MS) : Identify intermediate byproducts (e.g., over-alkylation).
- Parameter optimization : Adjust solvent (switch from DMF to THF), temperature, or catalyst loading.
- Replicate under controlled conditions : Use anhydrous reagents and inert atmospheres .
Q. What mechanistic insights explain variable catalytic activity in aldehyde-mediated reactions?
- Methodological Answer :
- Kinetic isotope effects : Study deuterated analogs to probe rate-determining steps.
- In situ IR spectroscopy : Monitor aldehyde consumption and intermediate formation .
Structural and Functional Insights
Q. What role does the vinyloxyethoxy chain play in solid-state interactions?
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the vinyloxy group (e.g., replace with propargyloxy) and assess cytotoxicity.
- Click chemistry : Introduce triazole moieties via alkyne-azide cycloaddition to improve solubility .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
